8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane
CAS No.:
Cat. No.: VC17679431
Molecular Formula: C10H19NS
Molecular Weight: 185.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19NS |
|---|---|
| Molecular Weight | 185.33 g/mol |
| IUPAC Name | 8,8-dimethyl-1-thia-4-azaspiro[4.5]decane |
| Standard InChI | InChI=1S/C10H19NS/c1-9(2)3-5-10(6-4-9)11-7-8-12-10/h11H,3-8H2,1-2H3 |
| Standard InChI Key | FCQBSXBJLYRAQY-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCC2(CC1)NCCS2)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 8,8-dimethyl-1-thia-4-azaspiro[4.5]decane, delineates its structure:
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Spiro[4.5]decane backbone: A six-membered cyclohexane ring fused to a five-membered ring via a shared spiro carbon (C8).
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Heteroatoms: A sulfur atom (thia) in the five-membered ring and a nitrogen atom (aza) in the six-membered ring.
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Substituents: Two methyl groups at the spiro carbon (C8), inducing steric effects that influence ring conformations .
The canonical SMILES CC1CCC2(CC1C)NCCS2 and molecular formula C₁₀H₁₉NS (MW: 185.33 g/mol) confirm the connectivity. Computational models suggest a twisted boat conformation for the cyclohexane ring and an envelope conformation for the thia-containing ring, minimizing steric strain.
Synthesis and Chemical Reactivity
| Precursor Ketone | Amine Component | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methylcyclohexanone | 4-Fluoroaniline | HCl | 58 | |
| 3,3-Dimethylcyclohexanone | 4-Bromoaniline | H₂SO₄ | 52 |
Reactivity Profiles
The compound’s reactivity is governed by:
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Sulfur Atom: Participates in nucleophilic substitutions (e.g., alkylation, oxidation to sulfoxides).
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Secondary Amine: Undergoes acylation or alkylation under basic conditions.
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Spiro Strain: Enhances susceptibility to ring-opening reactions in acidic or basic media.
Physicochemical Properties
Spectral Data
Although experimental spectra for 8,8-dimethyl-1-thia-4-azaspiro[4.5]decane are unavailable, analogs exhibit:
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¹H NMR: Methyl groups resonate at δ 1.05–1.15 ppm (singlets), with cyclohexane protons appearing as multiplet signals (δ 1.45–2.30 ppm).
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IR: Stretching vibrations for C-S (680–710 cm⁻¹) and C-N (1180–1220 cm⁻¹) .
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Mass Spectrometry: Molecular ion peak at m/z 185.33 (M⁺), with fragmentation patterns indicating loss of methyl groups (-15 Da) and sulfur dioxide (-64 Da).
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CH₂Cl₂) .
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Stability: Stable under inert atmospheres but prone to oxidation in the presence of light or moisture due to the thioether moiety .
Biological Activity and Applications
| Compound | Cell Line (IC₅₀, µM) | Mechanism | Reference |
|---|---|---|---|
| 4-(4-Fluorophenyl)-8-methyl | HepG-2 (8) | Tubulin inhibition | |
| 7,8-Dimethyl analog | HCT116 (9) | Apoptosis induction |
Antimicrobial Applications
Spirothiaza compounds are explored as antibiotics due to:
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Structural Mimicry: Resemblance to β-lactam antibiotics, potentially inhibiting bacterial cell wall synthesis.
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Synergistic Effects: Enhanced activity when combined with existing antimicrobial agents .
Industrial and Research Status
Challenges and Future Directions
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Synthetic Complexity: Multi-step routes and low yields hinder large-scale production.
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Biological Screening: Prioritize in vivo studies to validate anticancer mechanisms and optimize pharmacokinetics.
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Derivatization: Introduce functional groups (e.g., halogens, glycosyl moieties) to modulate solubility and target affinity .
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